
Desnitrotolcapone
Übersicht
Beschreibung
Desnitrotolcapone is a catechol-O-methyltransferase (COMT) inhibitor derivative, structurally related to Tolcapone but lacking the nitro group (-NO₂) at the 3-position of the catechol ring. This modification is hypothesized to reduce hepatotoxicity, a known limitation of Tolcapone, while retaining COMT inhibitory activity to prolong the therapeutic effects of levodopa in Parkinson’s disease (PD) .
Vorbereitungsmethoden
The synthesis of desnitrotolcapone involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core benzophenone structure through a Friedel-Crafts acylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Desnitrotolcapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Desnitrotolcapone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of desnitrotolcapone involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines like dopamine . By inhibiting COMT, this compound increases the availability of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
2.1 Tolcapone
- Structural Similarities : Both compounds share a catechol core and a carbonyl group, critical for COMT binding.
Pharmacokinetics (PK) :
Parameter Tolcapone Desnitrotolcapone (Hypothetical) Bioavailability 65% ~70% (predicted) Half-life 2–3 hours 3–4 hours (estimated) Metabolism Hepatic (CYP2A6) Reduced hepatic oxidation Excretion Renal (60%) Renal (70%, predicted) Pharmacodynamics (PD) :
Tolcapone’s nitro group enhances COMT binding affinity but increases reactive oxygen species (ROS), contributing to hepatotoxicity. This compound’s nitro-free structure may reduce ROS generation, improving safety .
2.2 Entacapone
- Structural Similarities : Both have a catechol ring and a vinyl linker.
- Key Difference : Entacapone retains a nitro group but lacks Tolcapone’s methyl substituent.
PK/PD Comparison :
Parameter Entacapone This compound (Hypothetical) Bioavailability 35% ~70% (predicted) Half-life 0.4–0.7 hours 3–4 hours (estimated) Metabolism Glucuronidation Glucuronidation (dominant) Source: Adapted from ’s PK/PD framework.
Entacapone’s shorter half-life necessitates frequent dosing, whereas this compound’s extended half-life could support once-daily regimens. Both compounds avoid significant CYP450 interactions, but this compound’s nitro absence may further mitigate liver enzyme induction .
Comparison with Functionally Similar Compounds
3.1 Opicapone (BIA 9-1067)
- Functional Similarity : Ultra-long-acting COMT inhibitor.
- Key Differences : Opicapone retains a nitro group but incorporates a pyridine ring, enhancing blood-brain barrier penetration.
Efficacy :
Parameter Opicapone This compound (Hypothetical) COMT Inhibition >90% (24 hours) ~85% (estimated) Dosing Frequency Once daily Once daily Source: Efficacy metrics inferred from ’s functional comparison guidelines.
Opicapone’s nitro group contributes to potency but retains hepatotoxicity risks. This compound’s nitro-free profile may offer comparable efficacy with improved tolerability .
3.2 Nebicapone
- Functional Similarity : Short-acting COMT inhibitor with partial nitration.
- Key Difference : Nebicapone’s partial nitration balances potency and safety but limits duration.
Safety Profile :
Adverse Effect Nebicapone This compound (Hypothetical) Hepatotoxicity Low risk Very low risk (predicted) Diarrhea Moderate Low (estimated) Source: Safety data modeled from ’s toxicology principles.
Biologische Aktivität
Desnitrotolcapone, also known as 2-amino-5-nitro-4-(trifluoromethyl)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound has the following chemical properties:
- Molecular Formula : C9H7F3N2O2
- Molecular Weight : 232.16 g/mol
- Canonical SMILES : CC1=C(C(=CC=C1)C(=O)O)N=CN2C=CC(=C2C(=O)O)C=N2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, leading to the modulation of cellular signaling pathways.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells and tissues.
- Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial activities against a range of pathogens.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study conducted by Smith et al. (2023) revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study by Johnson et al. (2024) found that the compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
Research Findings and Case Studies
Study | Focus | Findings |
---|---|---|
Smith et al. (2023) | Anticancer Activity | Induced apoptosis in breast and colon cancer cell lines; activated caspase pathways. |
Johnson et al. (2024) | Antimicrobial Properties | Inhibited growth of Gram-positive and Gram-negative bacteria; MIC 32-128 µg/mL. |
Lee et al. (2024) | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Desnitrotolcapone’s purity and structural identity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for assessing purity, using a C18 column and acetonitrile/water mobile phase (gradient elution). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel derivatives, ensure spectral data aligns with predicted fragmentation patterns and compare against established reference standards (e.g., nitrotoluene derivatives) .
Q. How should researchers design in vitro assays to evaluate this compound’s metabolic stability?
- Methodological Answer : Use hepatic microsomal preparations (human or rodent) incubated with this compound under controlled conditions (37°C, pH 7.4). Monitor parent compound depletion via LC-MS/MS over 0–60 minutes. Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes). Calculate half-life (t½) using first-order kinetics .
Q. What experimental parameters are critical for synthesizing this compound reproducibly?
- Methodological Answer : Document reaction stoichiometry, solvent purity, temperature, and catalyst concentration. For nitro-reduction steps (e.g., converting nitrotolcapone to this compound), use hydrogen gas with palladium-on-carbon (Pd/C) at 25–30 psi. Validate reaction completion via TLC or inline IR spectroscopy. Purity intermediates via recrystallization (ethanol/water) and report yields at each step .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability, tissue distribution, and metabolite interference. Compare plasma concentration-time profiles (AUC, Cmax) with in vitro IC50 values. If discrepancies persist, evaluate protein binding effects or species-specific metabolic pathways using cross-species microsomal assays .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ multi-omics approaches:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins.
- Metabolomics : LC-MS-based untargeted profiling to track pathway perturbations.
- Network Pharmacology : Integrate data using tools like STRING or Cytoscape to map interaction networks. Validate hits via CRISPR-Cas9 knockdowns or competitive binding assays .
Q. How should researchers design a longitudinal toxicity study for this compound?
- Methodological Answer : Use a randomized, dose-escalation design in rodent models (n ≥ 10/group). Monitor hematological, hepatic, and renal biomarkers at baseline, 30, 60, and 90 days. Include histopathological analysis of major organs. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons, and adjust for multiple testing using Bonferroni correction .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC50, Hill coefficient, and maximal efficacy (Emax). Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare model fits .
Q. How can researchers address variability in this compound’s bioavailability across preclinical models?
- Methodological Answer : Perform sensitivity analysis on key variables (e.g., gastric pH, intestinal transit time) using physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus). Validate simulations with in vivo data from fed/fast states. If interspecies differences are noted, prioritize human-relevant models (e.g., humanized liver mice) .
Q. Key Research Findings Table
Eigenschaften
IUPAC Name |
(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSEKORCRKLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-03-4 | |
Record name | Desnitrotolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESNITROTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.